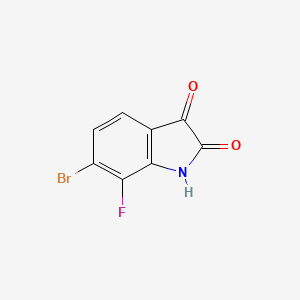

6-Bromo-7-fluoroindoline-2,3-dione

Overview

Description

6-Bromo-7-fluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrFNO2 . It has an average mass of 244.017 Da and a monoisotopic mass of 242.933105 Da . This compound is used as a reagent in the synthesis of electrophiles capable of targeting K-Ras oncogenes in the treatment of cancer .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and a fluorine atom attached to an indoline ring, which is further attached to a 2,3-dione group .Physical and Chemical Properties Analysis

This compound has an average mass of 244.017 Da and a monoisotopic mass of 242.933105 Da . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications

Herbicide Development

6-Bromo-7-fluoroindoline-2,3-dione derivatives have been explored for their potential as herbicides. Specifically, certain phthalimide derivatives, including compounds related to this compound, have shown promising herbicidal activities. These compounds, such as 3a (2-(4-bromo-2,6-difluorophenyl) isoindoline-1,3-dione), demonstrated excellent herbicidal efficacy against specific weeds and were comparable to commercial herbicides like Flumioxazin. The mode of action involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial in plant metabolism (Gao et al., 2019).

Chemical Synthesis and Transformation

This compound derivatives are valuable intermediates in chemical synthesis. For instance, the transformation of 6-bromo-2-methylquinoline-5,8-dione with various alkylamines resulted in 7-alkylamino compounds. These compounds are of interest due to their potential applications in different chemical reactions and as building blocks for more complex molecules. The synthesis routes of key intermediates like 6- and 7-bromo-2-methylquinoline-5,8-diones were efficiently developed, showcasing the versatility of these compounds in chemical synthesis (Choi & Chi, 2004).

Interaction with Nucleophilic Reagents

The interaction of this compound derivatives with nucleophilic reagents has been a subject of study. For instance, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a related compound and showed interesting reactions with various nucleophiles. These reactions produced a range of derivatives with different substituents, demonstrating the compound's reactivity and potential for producing a diverse array of chemical entities (Kuryazov et al., 2010).

Crystal Structure Analysis

The crystal structure and interactions of this compound derivatives have also been a focal point of research. Understanding the crystal structure provides insights into the molecular interactions and stability of the compounds. For example, studies on the crystal structure, Hirshfeld surface analysis, and DFT studies of specific derivatives, like 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, have been conducted to unravel the intricate details of molecular interactions and stability (Abdellaoui et al., 2019).

Safety and Hazards

While specific safety and hazard information for 6-Bromo-7-fluoroindoline-2,3-dione is not detailed in the available resources, general precautions include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 6-Bromo-7-fluoroindoline-2,3-dione is the K-Ras oncogene . The K-Ras oncogene plays a crucial role in cell growth and differentiation, and mutations in this gene are often associated with various types of cancer .

Mode of Action

This compound is used in the synthesis of electrophiles . These electrophiles are capable of targeting the K-Ras oncogene, thereby inhibiting its function

Result of Action

Given its mode of action, it can be inferred that the compound may inhibit cell growth and differentiation by targeting the k-ras oncogene .

Biochemical Analysis

Biochemical Properties

6-Bromo-7-fluoroindoline-2,3-dione plays a significant role in biochemical reactions, particularly in the synthesis of electrophiles. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to target K-Ras oncogenes, which are involved in the treatment of cancer . The nature of these interactions often involves the formation of covalent bonds with specific amino acid residues in the target proteins, leading to the inhibition of their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with K-Ras oncogenes can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It forms covalent bonds with specific amino acid residues in target proteins, leading to their inhibition. This compound can also modulate the activity of transcription factors, resulting in changes in gene expression . Additionally, it may interact with other biomolecules, such as DNA and RNA, to exert its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is stable when stored in a dry, sealed container at room temperature . Over time, it may degrade, leading to changes in its efficacy and potency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth and induction of apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and RNA to exert its effects . The distribution of this compound can also influence its efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can modulate gene expression and interact with nuclear proteins . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name |

6-bromo-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZVXBNHVMAAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)

![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)

![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)